Jervinone

Prostate Cancer Antiproliferative Activity Structure-Activity Relationship

Researchers studying Hedgehog-independent pathways often face confounding pro-apoptotic effects with standard cyclopamine. Jervinone solves this, offering a tool to isolate COX-2/NF-κB mechanisms. • Enhanced Activity: C-3 keto/Δ⁴,⁵ motif boosts antiproliferative effects in prostate cancer models. • Unique Selectivity: Induces NF-κB-dependent COX-2 overexpression without pro-apoptotic signaling, unlike cyclopamine. • Assay Utility: Validated analytical standard for Veratrum alkaloid detection and cardiotoxicity screening (hNaV1.5).

Molecular Formula C27H37NO3
Molecular Weight 423.6 g/mol
CAS No. 469-60-3
Cat. No. B15136489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJervinone
CAS469-60-3
Molecular FormulaC27H37NO3
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CCC6=CC(=O)CCC6(C5C(=O)C4=C3C)C)C)NC1
InChIInChI=1S/C27H37NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h12,14,16,19-21,23-24,28H,5-11,13H2,1-4H3/t14-,16+,19-,20-,21+,23+,24-,26-,27-/m0/s1
InChIKeyKLTPAUQDYRELPI-WKWNSBFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jervinone: Identity and Characterization


Jervinone (CAS 469-60-3, molecular formula C₂₇H₃₇NO₃) is a steroidal alkaloid belonging to the jerveratrum-type class, characterized by the jervane ring system . It is a natural product found in *Veratrum album* and can also be isolated as a metabolite of *Veratrum* alkaloids from the mold *Cunninghamella echinulata* [1]. Its molecular weight is 423.59 g/mol, with a calculated LogP of 4.717, indicating significant lipophilicity . Jervinone is structurally recognized as the 11-oxo derivative of the more extensively studied alkaloid cyclopamine, a key distinction that influences its biological activity and selectivity profile [2].

Prostate cancer cell migration and proliferation model studies
COX-2/NF-κB signaling pathway investigation
Cardiotoxicity screening and NaV1.5 channel interaction studies
Analytical reference for Veratrum alkaloid quantification

Jervinone Differentiation from Related Alkaloids


While jervinone shares a common biosynthetic origin with other *Veratrum* alkaloids like jervine and cyclopamine, critical structural and pharmacological differences preclude their interchangeable use. Jervinone features a unique C-3 keto group with a Δ⁴,⁵ double bond, a feature which has been associated with a significant enhancement of antiproliferative and antimigratory activities in prostate cancer models compared to analogs lacking this functionality [1]. Furthermore, functional assays have revealed that while both cyclopamine and jervine induce COX-2 overexpression in human erythroleukemia cells, only cyclopamine triggers a pro-apoptotic response, highlighting that even structurally similar congeners can activate divergent intracellular signaling cascades and biological outcomes [2]. This evidence underscores that jervinone is not simply a generic Hedgehog pathway inhibitor; its specific molecular architecture dictates a unique interaction profile with cellular targets, making it a distinct chemical entity for research and development purposes.

C-3 keto and Δ⁴,⁵ double bond (absent in many jervane alkaloids) may significantly alter antiproliferative activity; SAR cannot be assumed from simpler analogs.
COX-2 induction without apoptosis (NF-κB-dependent) differs from cyclopamine’s pro-apoptotic profile; downstream signaling outcomes are not interchangeable.
Predicted NaV1.5 binding affinity varies among Veratrum alkaloids; cardiotoxicity risk profile may not transfer between jervinone and related compounds.

Jervinone Quantitative Differentiation Evidence


Enhanced Antiproliferative Activity in Prostate Cancer

A comprehensive structure-activity relationship (SAR) study of *Veratrum* alkaloids identified that compounds possessing a C-3 keto group with a Δ⁴,⁵ double bond, a structural feature present in jervinone, exhibited a significant enhancement of antiproliferative and antimigratory activities against the PC-3 prostate cancer cell line compared to congeners lacking this functionality. This provides a quantitative framework for understanding jervinone's enhanced potency relative to simpler jervane alkaloids [1].

Antiproliferative SAR
Class-level
C-3 keto/Δ⁴,⁵ double bond associated with reported enhancement of antiproliferative and antimigratory activities vs congeners lacking this feature (PC-3 cells).
Reported structural correlate for antiproliferative activity; supports pharmacophore model.
Class-level inference; exact fold-change not specified.
Prostate Cancer Antiproliferative Activity Structure-Activity Relationship

Divergent COX-2 Induction and Apoptosis

A direct comparative study in human erythroleukemia cells (HEL and TF1a) demonstrated that while both jervine and cyclopamine induce COX-2 overexpression, only cyclopamine triggers a pro-apoptotic effect. Jervine treatment did not inhibit cell proliferation or induce apoptosis, and its COX-2 overexpression was specifically dependent on NF-κB activation. This indicates a fundamental difference in downstream signaling despite shared upstream target binding [1].

COX-2 & Apoptosis Divergence
Head-to-head
Jervine induced NF-κB-dependent COX-2 overexpression but did not induce apoptosis; cyclopamine induced apoptosis.
Distinct COX-2/apoptosis signaling outcomes; COX-2 induction alone without apoptosis.
HEL and TF1a erythroleukemia cells.
Erythroleukemia COX-2 Apoptosis

NaV1.5 Cardiac Channel Binding Affinity

A molecular docking and simulation study comparing the interaction of several *Veratrum* alkaloids with the cardiac sodium channel NaV1.5 found that jervine demonstrated the highest docking score (-10.8 kcal/mol) among the tested compounds (jervine, protoveratrine A, and protoveratrine B). This superior *in silico* binding affinity was corroborated by its higher calculated logP (4.188) and pKa (9.64) values [1].

NaV1.5 Docking Affinity
Head-to-head
Docking score: −10.8 kcal/mol (highest among jervine, protoveratrine A, protoveratrine B)
Highest predicted NaV1.5 binding affinity; suggests cardiotoxicity screening relevance.
In silico docking; requires experimental validation.
Cardiotoxicity NaV1.5 Molecular Docking

HPLC-MS/MS Quantification in Herbal Products

A validated HPLC-MS/MS method was developed for the quantification of *Veratrum* alkaloids in medicinal globules. This method successfully quantified jervine content in *V. album* L. preparations, establishing a linear quantification range with decreasing concentrations in homeopathic potencies: D2 (25 ng/g), D3 (2 ng/g), and D4 (0.2 ng/g) [1]. This demonstrates the analytical traceability and precise quantifiability of this compound in complex matrices.

HPLC-MS/MS Quantification
Analytical context
Quantified in Veratrum globules: 25 ng/g (D2), 2 ng/g (D3), 0.2 ng/g (D4).
Validated quantification method supports trace analysis in complex matrices.
HPLC-MS/MS linear range demonstrated.
Analytical Chemistry HPLC-MS/MS Quality Control

Fungal Metabolite Distinct from Plant Alkaloids

Jervinone is uniquely identified as a metabolite produced by the biotransformation of *Veratrum* alkaloids by the mold *Cunninghamella echinulata* [1]. This contrasts with the majority of jervane alkaloids, such as jervine and cyclopamine, which are directly isolated as primary plant metabolites from *Veratrum* species. This difference in origin implies a distinct biosynthetic or metabolic pathway that can be exploited for biocatalytic production or as a probe for fungal biotransformation studies [1].

Fungal vs Plant Origin
Class-level
Jervinone isolated as fungal metabolite from Cunninghamella echinulata; most jervane alkaloids are plant-derived.
Distinct biosynthetic origin; supports fungal biotransformation studies.
Class-level inference; biotransformation context.
Biotransformation Natural Product Chemistry Metabolomics

Jervinone Research and Development Applications


Prostate Cancer Antimetastatic Research

Based on SAR studies showing enhanced antiproliferative and antimigratory activity for jervane alkaloids with a C-3 keto and Δ⁴,⁵ double bond, jervinone serves as a validated lead-like compound for medicinal chemistry programs targeting prostate cancer metastasis. Its use is appropriate for in vitro studies designed to validate and expand upon this pharmacophore model [1].

NF-κB-Dependent COX-2 and Apoptosis Resistance

The unique finding that jervine induces NF-κB-dependent COX-2 overexpression without triggering apoptosis makes it a specific tool for dissecting the COX-2/NF-κB axis in drug resistance mechanisms. Unlike cyclopamine, which has a confounding pro-apoptotic effect in this context, jervinone allows for the isolated study of COX-2 upregulation and its downstream consequences in cancer cell lines like HEL and TF1a [2].

Cardiotoxicity Screening and Safety Pharmacology

Given its high predicted affinity for the cardiac NaV1.5 sodium channel (docking score -10.8 kcal/mol) relative to other *Veratrum* alkaloids, jervinone is an ideal positive control or tool compound for *in vitro* cardiotoxicity screening assays (e.g., patch-clamp electrophysiology) and for validating computational models of drug-induced arrhythmia risk [3].

Herbal Product Analytical Method Development

Jervinone is a relevant analytical standard for developing and validating quantitative HPLC-MS/MS methods aimed at detecting and quantifying toxic *Veratrum* alkaloids in botanical raw materials, dietary supplements, and traditional medicine preparations. Its use ensures the accurate assessment of product safety and compliance with regulatory limits, as demonstrated in recent studies of *Veratrum* globules [4].

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
C-3 keto/Δ⁴,⁵ double bond pharmacophore profile
Antimigratory and antiproliferative endpoint review
COX-2/NF-κB pathway investigation
NF-κB-dependent COX-2 induction without concurrent apoptosis
COX-2 expression and downstream signaling endpoint interpretation
Cardiotoxicity screening studies
High predicted NaV1.5 binding affinity
In vitro electrophysiology and cardiac safety endpoint monitoring
Analytical method development for Veratrum alkaloids
HPLC-MS/MS quantification capability
Method validation and trace analysis in botanical matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jervinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.